![molecular formula C16H16N2OS B2568602 3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole CAS No. 315708-02-2](/img/structure/B2568602.png)
3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole
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Overview
Description
3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole is a chemical compound that has gained significant attention in scientific research. This compound is a heterocyclic organic compound that contains an isoxazole ring, a quinoline ring, and a thioether group.
Scientific Research Applications
- Thiazoles, including isoxazoles, have been investigated for their antitumor and cytotoxic properties. For instance, Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which demonstrated potent effects against prostate cancer cells .
- Liu et al. synthesized 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested them for in vitro antifungal activities against B. cinerea and R. cerealis . These compounds showed potential as antifungal agents .
Antitumor and Cytotoxic Activity
Antifungal Activity
Mechanism of Action
Quinolines
Quinoline-2,4-diones display different tautomeric forms and have significant roles in natural and synthetic chemistry due to their biological and pharmacological activities .
Isoxazoles
They are significant in drug research and development, and various synthetic methods have been developed for isoxazole synthesis .
properties
IUPAC Name |
3,5-dimethyl-4-[(4-methylquinolin-2-yl)sulfanylmethyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-10-8-16(17-15-7-5-4-6-13(10)15)20-9-14-11(2)18-19-12(14)3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXVKEMHSWUZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole |
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